Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide
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Overview
Description
Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is a complex organosulfur compound known for its unique chemical properties and potential applications in various scientific fields. This compound features multiple sulfur atoms and a carbamothioyl group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropylamine and carbon disulfide.
Reaction with Carbon Disulfide: 3-aminopropylamine is reacted with carbon disulfide under controlled conditions to form an intermediate compound.
Formation of Carbamothioyl Group: The intermediate is then treated with potassium hydroxide to introduce the carbamothioyl group.
Final Product Formation: The final step involves the addition of dipotassium sulfide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to simpler thiol-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Chemistry
In chemistry, Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is used as a reagent for synthesizing other sulfur-containing compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with thiol groups in proteins makes it useful for investigating protein function and structure.
Medicine
In medicine, there is interest in its potential therapeutic applications. The compound’s reactivity with biological thiols suggests it could be used in drug development, particularly for targeting diseases involving oxidative stress and thiol-disulfide balance.
Industry
Industrially, this compound is explored for its use in the production of specialty chemicals and materials. Its sulfur content makes it valuable in the manufacture of rubber additives, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form disulfide bonds, leading to changes in protein structure and function. This reactivity is crucial for its applications in biochemical research and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium ethylxanthate
- Dipotassium dimethyldithiocarbamate
- Dipotassium diethyldithiophosphate
Uniqueness
Compared to these similar compounds, Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is unique due to its specific structure, which includes a carbamothioyl group and multiple sulfur atoms
Properties
IUPAC Name |
dipotassium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S4.2K/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYRMVRDDYCFGP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])CNC(=S)[S-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8K2N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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